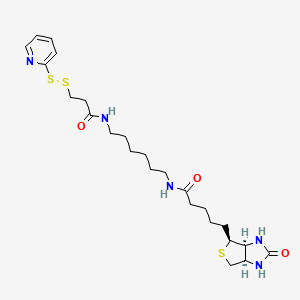
Biotin-HPDP
Übersicht
Beschreibung
Biotin-HPDP, also known as N-[6-(biotinamido)hexyl]-3’-(2’-pyridyldithio)propionamide, is a membrane-permeable biotin labeling reagent. It is widely used in biochemical research for its ability to react with sulfhydryl (-SH) groups, forming a reversible disulfide bond. This property makes it particularly useful for labeling and purifying proteins and other molecules that contain sulfhydryl groups .
Wissenschaftliche Forschungsanwendungen
Biotin-HPDP hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Affinitätsreinigung: this compound wird verwendet, um Proteine und andere Moleküle zu markieren, die dann mit Streptavidin- oder Avidin-konjugierten Beads für die Reinigung eingefangen werden können.
Zellmembranrezeptorstudien: Es wird verwendet, um Zellmembranrezeptoren zu markieren und zu reinigen, was die Untersuchung von Rezeptor-Ligand-Wechselwirkungen ermöglicht.
S-Nitrosylierungsstudien: this compound wird in der Biotin-Switch-Technik verwendet, um S-nitrosylierte Proteine zu detektieren, indem diese nach der Reduktion von S-Nitrosothiolen mit Biotin markiert werden.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bildung einer Disulfidbindung mit Sulfhydryl-Gruppen an Zielmolekülen. Der Mechanismus beinhaltet:
Reaktion mit Sulfhydryl-Gruppen: this compound reagiert mit freien Sulfhydryl-Gruppen an Proteinen oder anderen Molekülen und bildet eine Disulfidbindung, wobei Pyridin-2-thion freigesetzt wird.
Spaltung der Disulfidbindung: Die Disulfidbindung kann durch Reduktionsmittel wie DTT oder TCEP gespalten werden, wodurch das biotinylierte Molekül freigesetzt und die ursprüngliche Sulfhydryl-Gruppe regeneriert wird.
Bindung an Avidin/Streptavidin: Das biotinylierte Molekül kann dann mit hoher Affinität an Avidin oder Streptavidin binden, was seinen Nachweis oder seine Reinigung ermöglicht.
Wirkmechanismus
Target of Action
Biotin-HPDP, also known as N-[6-(Biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide, primarily targets proteins that contain free sulfhydryl (-SH) groups . These groups are typically found in the side chains of cysteine residues in proteins .
Mode of Action
This compound is a membrane-permeable and reversible biotinylating reagent . It interacts with its targets (proteins with free sulfhydryl groups) via the formation of a covalent disulfide bond (-S-S-) between the HPDP (2-pyridyldithio) moiety of the compound and the sulfhydryl group of the target protein .
Biochemical Pathways
The biotin-tagged proteins resulting from the action of this compound can be subjected to affinity labeling or isolation/purification using avidin conjugates or beads . This allows for the study of protein-protein interactions, protein localization, and other biochemical pathways involving the target proteins.
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for biological studies.
Result of Action
The action of this compound results in the biotinylation of target proteins . This modification can be reversed by reducing agents such as dithiothreitol (DTT), which cleave the disulfide bond, thereby releasing the biotin group and regenerating the protein in its original, unmodified form .
Action Environment
The reaction between this compound and sulfhydryl groups occurs optimally at a near-neutral pH . The compound should be protected from light and stored at low temperatures to maintain its stability . The presence of reducing agents in the reaction environment can reverse the biotinylation, offering a means to control the duration of the compound’s action .
Biochemische Analyse
Biochemical Properties
Biotin-HPDP specifically reacts with reduced thiols (-SH) in near-neutral buffers to form reversible disulfide bonds . This property allows this compound to interact with enzymes, proteins, and other biomolecules that contain sulfhydryl groups . The nature of these interactions is covalent, forming a disulfide bond between the target sulfhydryl molecule and the biotin group .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to label proteins via covalent disulfide bond formation . This labeling can influence cell function by modifying the activity of proteins involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form reversible disulfide bonds with sulfhydryl groups on proteins . This can result in changes in gene expression and enzyme activity, as the biotin tag can be recognized and bound by avidin, streptavidin, or NeutrAvidin Protein .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The disulfide bond formed between the target sulfhydryl molecule and the biotin group can be cleaved by reducing agents . This allows for the release of the biotin group and the regeneration of the protein in its original, unmodified form .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein biotinylation . It interacts with enzymes and cofactors that contain sulfhydryl groups, forming a disulfide bond .
Transport and Distribution
This compound is a membrane-permeable compound . This allows it to be transported and distributed within cells and tissues, interacting with proteins that contain sulfhydryl groups .
Subcellular Localization
The subcellular localization of this compound is likely to be widespread due to its membrane-permeable nature . It can interact with proteins in various compartments or organelles that contain sulfhydryl groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Biotin-HPDP is synthesized through a multi-step process involving the reaction of biotin with a pyridyldithiol compound. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a suitable activating agent to form an intermediate.
Coupling Reaction: The activated biotin intermediate is then reacted with a pyridyldithiol compound to form this compound.
Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Reaktionstypen: Biotin-HPDP unterliegt hauptsächlich Reaktionen mit Sulfhydryl-Gruppen und bildet Disulfidbindungen. Zu den wichtigsten Reaktionen gehören:
Substitutionsreaktion: this compound reagiert mit freien Sulfhydryl-Gruppen an Proteinen oder anderen Molekülen und bildet eine Disulfidbindung, wobei Pyridin-2-thion als Nebenprodukt freigesetzt wird
Häufige Reagenzien und Bedingungen:
Reagenzien: Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, sind DTT, TCEP und andere Reduktionsmittel.
Bedingungen: Die Reaktionen werden typischerweise in nahezu neutralen Puffern (pH 6,5 bis 7,5) wie phosphatgepufferter Kochsalzlösung (PBS) durchgeführt. .
Hauptprodukte:
Biotinylierte Moleküle: Das Hauptprodukt der Reaktion ist das biotinylierte Molekül, das weiter gereinigt und analysiert werden kann.
Pyridin-2-thion: Dies ist ein Nebenprodukt der Substitutionsreaktion und kann durch seine Absorption bei 343 nm nachgewiesen werden.
Vergleich Mit ähnlichen Verbindungen
Biotin-HPDP ist einzigartig in seiner Fähigkeit, reversible Disulfidbindungen mit Sulfhydryl-Gruppen zu bilden. Ähnliche Verbindungen umfassen:
Maleimid-Biotin: Reagiert mit Sulfhydryl-Gruppen, um stabile Thioetherbindungen zu bilden, aber die Bindung ist nicht reversibel.
Iodoacetyl-Biotin: Reagiert ebenfalls mit Sulfhydryl-Gruppen, um stabile Thioetherbindungen zu bilden, aber es fehlt ihm die Reversibilität von this compound.
Pyridyldithiol-Biotin: Ähnlich wie this compound bildet es reversible Disulfidbindungen mit Sulfhydryl-Gruppen.
This compound zeichnet sich durch seine reversible Bindung aus, die die Rückgewinnung des ursprünglichen, unveränderten Moleküls nach der Reinigung ermöglicht .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O3S3/c30-20(10-4-3-9-19-23-18(17-33-19)28-24(32)29-23)25-13-6-1-2-7-14-26-21(31)12-16-34-35-22-11-5-8-15-27-22/h5,8,11,15,18-19,23H,1-4,6-7,9-10,12-14,16-17H2,(H,25,30)(H,26,31)(H2,28,29,32)/t18-,19-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPHBNRMJLFRGO-YDHSSHFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580280 | |
| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129179-83-5 | |
| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Biotin-HPDP and what is its primary use in research?
A1: this compound (N-(6-[Biotinamido]hexyl)-3'-(2'-pyridyldithio)propionamide) is a heterobifunctional crosslinker frequently employed in research for labeling and detecting biomolecules. Its structure allows it to react with sulfhydryl groups (-SH) on proteins and other biomolecules, forming a stable disulfide bond. The biotin moiety enables the labeled molecules to be easily detected or purified using avidin-biotin interactions, which are known for their high affinity and specificity. [, , , , , ]
Q2: How does this compound interact with its target molecules?
A2: this compound reacts specifically with free sulfhydryl groups, primarily those found on cysteine residues within proteins. The reaction involves the thiol group (-SH) of the cysteine residue attacking the disulfide bond within this compound. This nucleophilic attack leads to the cleavage of the disulfide bond and the formation of a new disulfide bond between the biotinylated portion of this compound and the target cysteine residue. [, , ]
Q3: How does the concentration of this compound impact its use in nanoparticle-based detection systems?
A4: In a study utilizing gold nanoparticles for biomolecule detection on a quartz crystal microbalance (QCM), researchers found that controlling the biotin density on the gold nanoparticle surface was critical for preventing non-specific aggregation. The study showed that a concentration of 10 μM this compound was crucial for maintaining good dispersion and long-term stability of the biotin-conjugated gold nanoparticles. This controlled modification allowed for the development of a highly sensitive detection system for streptavidin, achieving a detection limit of 1 ng/mL. []
Q4: Are there any studies demonstrating the impact of pH on the reaction kinetics of this compound?
A5: Research investigating the kinetics of coupling reactions using this compound with guanosine-5'-monothiophosphate (GMPS) and 5'-GMPS-primed RNA as substrates revealed a significant pH dependency. The study found that the second-order rate constant (k2) for the reaction between this compound and GMPS increased significantly as the pH decreased. For instance, lowering the pH from 8 to 4 resulted in a 67-fold increase in the k2 value. This highlights the importance of pH control for optimizing modification reactions involving this compound. []
Q5: How is this compound used to study the effects of S-nitrosylation on protein function?
A6: this compound is a valuable tool in the biotin switch technique, a method for detecting S-nitrosylated proteins. This technique is particularly useful for understanding how nitric oxide (NO) modifies protein function through S-nitrosylation. In studies focusing on the regulation of glucokinase (GK) activity in pancreatic β cells, this compound was instrumental in demonstrating that insulin stimulates NO production, leading to GK S-nitrosylation. [, , , ] This modification was found to affect GK's association with secretory granules and its overall conformation. Further, the study revealed that mutating the cysteine residue targeted by S-nitrosylation altered GK's subcellular localization, emphasizing the role of this modification in regulating GK activity. [, , , ]
Q6: Can this compound be used to study protein glutathionylation?
A7: Yes, this compound is a key component in identifying and quantifying proteins that undergo S-glutathionylation, a reversible post-translational modification influenced by redox signaling. Researchers studying the effects of hydrogen peroxide (H2O2) on African trypanosomes used this compound to label and enrich glutathionylated proteins. This approach, coupled with mass spectrometry, helped identify specific proteins exhibiting H2O2-induced changes in glutathionylation levels. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


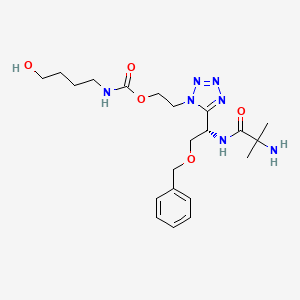
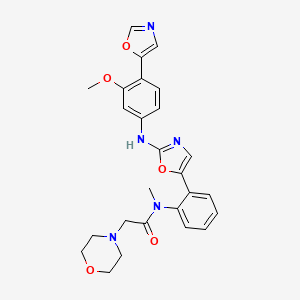

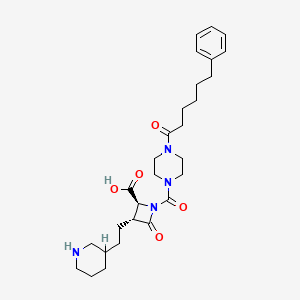
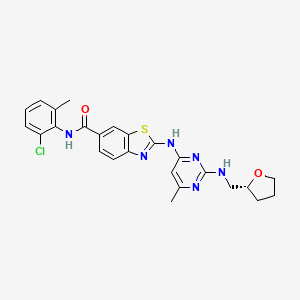

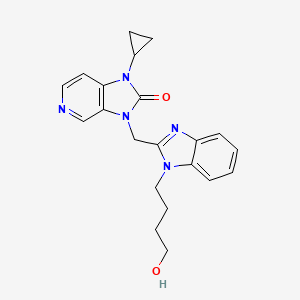
![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)


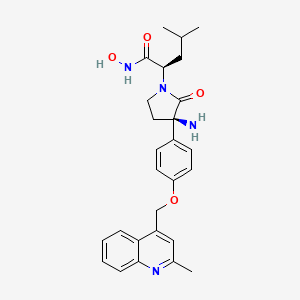

![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B1667222.png)

